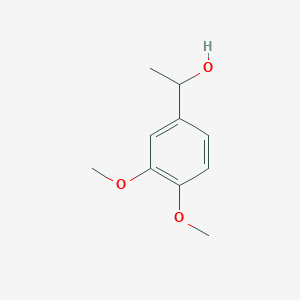

1-(3,4-Dimethoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWOAVKBRMACKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331216 | |

| Record name | 1-(3,4-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5653-65-6 | |

| Record name | 1-(3,4-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(3,4-Dimethoxyphenyl)ethanol from 3',4'-dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(3,4-Dimethoxyphenyl)ethanol from 3',4'-dimethoxyacetophenone, a key chemical transformation in the preparation of various pharmaceutical intermediates and other valuable organic compounds. This document provides a comprehensive overview of the prevalent synthetic methodologies, including detailed experimental protocols, quantitative data, and reaction mechanisms.

Introduction

This compound is a secondary alcohol that serves as a versatile building block in organic synthesis. Its preparation from the readily available 3',4'-dimethoxyacetophenone via reduction of the ketone functionality is a common and efficient process. The two primary methods for this conversion are catalytic hydrogenation and reduction with sodium borohydride. Each method offers distinct advantages concerning reaction conditions, scalability, and selectivity. This guide will explore both approaches in detail.

Synthetic Methodologies

The reduction of the carbonyl group in 3',4'-dimethoxyacetophenone to a hydroxyl group is the core of this synthesis. The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and environmental footprint of the process.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of ketones. It typically involves the use of a metal catalyst, such as Raney Nickel or Platinum, under a hydrogen atmosphere. This method is often preferred for large-scale synthesis due to its high efficiency and the relatively low cost of hydrogen gas.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[1] It is a popular choice for laboratory-scale synthesis due to its ease of handling, operational simplicity, and high yields. The reaction is typically carried out in a protic solvent, such as ethanol or methanol.

Reaction Pathway

The chemical transformation at the core of this guide is the reduction of a ketone to a secondary alcohol.

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the starting material, product, and reaction conditions for the two primary synthetic methods.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 3',4'-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.20[2] | 286-288[3] | 47-54[3] |

| This compound | C₁₀H₁₄O₃ | 182.22[4] | 284.7±35.0 at 760 mmHg[5] | 33-36[6] |

Table 2: Reaction Conditions

| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Pressure | Typical Yield |

| Catalytic Hydrogenation | H₂, Raney-Nickel[6][7] | Aqueous Medium[6][7] | 50-100[6][7] | 5-10 bar[6][7] | >95%[7] |

| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Ethanol (95%)[8] | 0 - Room Temp | Atmospheric | High[8] |

Experimental Protocols

Below are detailed experimental procedures for both the catalytic hydrogenation and sodium borohydride reduction methods.

Protocol 1: Catalytic Hydrogenation using Raney-Nickel

This protocol is adapted from established industrial processes.[6][7]

Materials:

-

3',4'-dimethoxyacetophenone

-

Raney-Nickel catalyst (pH 8-9)

-

Deionized water

-

Hydrogen gas

-

Nitrogen gas

-

High-pressure hydrogenation reactor with stirrer, heating/cooling coil, manometer, and thermometer

Procedure:

-

In a suitable high-pressure hydrogenation vessel, charge 3',4'-dimethoxyacetophenone and a slurry of finely-powdered Raney-Nickel catalyst in deionized water.

-

Seal the reactor and flush thoroughly with nitrogen gas to remove any air.

-

Flush the reactor with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).[6]

-

Commence stirring and heat the reaction mixture to the target temperature (e.g., 50-100 °C).[6]

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Flush the reactor with nitrogen gas.

-

Filter the reaction mixture to remove the Raney-Nickel catalyst.

-

The aqueous filtrate contains the product, this compound, which can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced pressure.

Protocol 2: Sodium Borohydride Reduction

This protocol is a standard laboratory procedure for the reduction of ketones.[8]

Materials:

-

3',4'-dimethoxyacetophenone

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (e.g., 1 M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 3',4'-dimethoxyacetophenone in 95% ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride to the stirred solution in small portions. An excess of sodium borohydride is typically used.[8]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours) or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Slowly and carefully add dilute hydrochloric acid to quench the excess sodium borohydride. Be cautious as hydrogen gas will be evolved.

-

Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Add deionized water to the residue and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following are the expected spectroscopic data.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~6.8-7.0 (m, 3H, Ar-H), ~4.8 (q, 1H, CH-OH), ~3.8 (s, 6H, 2 x OCH₃), ~2.0 (br s, 1H, OH), ~1.4 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~149 (Ar-C-O), ~148 (Ar-C-O), ~138 (Ar-C), ~118 (Ar-CH), ~111 (Ar-CH), ~109 (Ar-CH), ~70 (CH-OH), ~56 (OCH₃), ~25 (CH₃) |

| IR (cm⁻¹) | ~3400 (broad, O-H stretch), ~2970 (C-H stretch, sp³), ~2840 (C-H stretch, sp³), ~1600, ~1515 (C=C stretch, aromatic), ~1260, ~1030 (C-O stretch) |

| Mass Spec. (EI) | m/z (%): 182 (M⁺), 167 (M⁺ - CH₃), 154, 139 |

Note: Predicted NMR and IR values are based on the structure and data from analogous compounds.[9][10][11][12][13]

Conclusion

The synthesis of this compound from 3',4'-dimethoxyacetophenone is a robust and well-established chemical transformation. Both catalytic hydrogenation and sodium borohydride reduction offer effective pathways to the desired product. The choice of method will depend on the scale of the synthesis, available equipment, and desired operational simplicity. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers and professionals in the field, facilitating the efficient and successful synthesis of this valuable chemical intermediate.

References

- 1. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]

- 2. DE102004055189B4 - Process for the hydrogenation of acetophenone - Google Patents [patents.google.com]

- 3. 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanol | C17H20O5 | CID 6424569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H14O3 | CID 436438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:5653-65-6 | Chemsrc [chemsrc.com]

- 6. bmse010004 this compound at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)ethanol via Grignard Reaction

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in various pharmaceutical and organic syntheses. The primary focus of this document is the application of the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.

Introduction

This compound, also known as α-methylveratryl alcohol, is a valuable building block in the synthesis of a number of important compounds. Its synthesis is of significant interest to the drug development industry. While several synthetic routes exist, the Grignard reaction offers a direct and efficient method for its preparation. This guide will detail the reaction of 3,4-dimethoxybenzaldehyde with a methylmagnesium halide, providing a thorough experimental protocol and relevant data.

Reaction Scheme and Mechanism

The Grignard synthesis of this compound involves the nucleophilic addition of a methyl Grignard reagent (typically methylmagnesium bromide or iodide) to the carbonyl carbon of 3,4-dimethoxybenzaldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

Reaction:

3,4-Dimethoxybenzaldehyde + CH₃MgX → this compound (where X = Br or I)

The general mechanism involves the formation of a highly polarized carbon-magnesium bond in the Grignard reagent, which allows the methyl group to act as a potent nucleophile.[1] This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond.[1]

Experimental Protocol

This protocol is a composite of established Grignard reaction procedures and specific details for the synthesis of this compound. All glassware must be scrupulously dried to prevent the quenching of the Grignard reagent by water.[2][3] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to avoid reaction with atmospheric moisture and oxygen.[1]

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Magnesium turnings

-

Methyl iodide or Methyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute solution for workup

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

Part A: Preparation of the Grignard Reagent

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.[1][4]

-

Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of methyl iodide or methyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small amount of the methyl halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to start the reaction.[5]

-

Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]

Part B: Reaction with 3,4-Dimethoxybenzaldehyde

-

Dissolve 3,4-dimethoxybenzaldehyde in anhydrous diethyl ether or THF in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the solution of 3,4-dimethoxybenzaldehyde to the Grignard reagent via the dropping funnel with vigorous stirring. This reaction is exothermic and the addition should be controlled to maintain a manageable reaction rate.[7]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

Part C: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[8] Alternatively, a dilute solution of hydrochloric acid can be used.[2]

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure or by crystallization.[10][11]

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product, this compound.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 281 | 40-43 |

| Methyl Iodide | CH₃I | 141.94 | 41-43 | -66 |

| Methyl Bromide | CH₃Br | 94.94 | 3.6 | -93 |

| Magnesium | Mg | 24.31 | 1090 | 650 |

Table 2: Properties and Spectral Data of this compound

| Property | Value | Reference |

| Appearance | Yellow viscous oil, can crystallize to white crystals | [10][11] |

| Boiling Point | 145-150 °C at 4 torr | [10][11] |

| Melting Point | 34-35 °C | [10][11] |

| Refractive Index (n_D²⁵) | 1.5385 | [10][11] |

| IR (KBr, cm⁻¹) | 3312 (O-H), 2966, 2926 (C-H), 1608, 1594, 1522 (aromatic C=C), 1261, 1237, 1162, 1140 (C-O) | [10][11] |

| ¹H-NMR (200 MHz, CDCl₃) δ (ppm) | 1.47 (3H, d, J=6.4 Hz, CH₃), 2.08 (1H, s, OH), 3.86 and 3.88 (6H, 2s, OCH₃), 4.83 (1H, q, J=6.4 Hz, CHOH), 6.79-6.93 (3H, m, aromatic) | [10][11] |

| ¹³C-NMR (50 MHz, CDCl₃) δ (ppm) | 25.0 (CH₃), 55.8, 55.9 (OCH₃), 70.1 (ArCH), 108.7 (C-2), 111.1 (C-5), 117.5 (C-6), 138.6 (C-1), 148.4, 149.1 (C-3, C-4) | [10][11] |

Visualizations

Diagram 1: Grignard Reaction Mechanism

A simplified overview of the Grignard reaction mechanism.

Diagram 2: Experimental Workflow

A step-by-step workflow for the synthesis and purification.

Safety Considerations

-

Grignard reagents are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

-

Diethyl ether and THF are highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

-

The reaction is exothermic and can become vigorous. Maintain proper temperature control, especially during the addition of reagents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Grignard reaction provides a reliable and effective method for the synthesis of this compound from 3,4-dimethoxybenzaldehyde. Careful attention to anhydrous and inert conditions is paramount to achieving high yields and purity. The detailed protocol and data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. adichemistry.com [adichemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cerritos.edu [cerritos.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. aroonchande.com [aroonchande.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. WO1999006343A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. EP1000005B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

physical and chemical properties of 1-(3,4-Dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-(3,4-Dimethoxyphenyl)ethanol, a substituted benzyl alcohol with potential applications in organic synthesis and as a building block for more complex molecules. This document consolidates key data, including physicochemical parameters, detailed spectroscopic information (NMR and IR), and established experimental protocols for its synthesis. In the absence of direct biological activity data for the title compound, a hypothetical signaling pathway is proposed based on the known antioxidant and anti-inflammatory activities of structurally related phenolic compounds, providing a basis for future biological investigation.

Physicochemical Properties

This compound, also known as α-methylveratryl alcohol, is a dimethoxybenzene derivative. Its core physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | α-methylveratryl alcohol, 1-(3,4-dimethoxyphenyl)ethan-1-ol | [1] |

| CAS Number | 5653-65-6 | [2] |

| Molecular Formula | C₁₀H₁₄O₃ | [2] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | |

| Boiling Point | 284.7 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Melting Point | Not available | [2] |

Table 2: Chemical Identifiers of this compound

| Identifier | String |

| SMILES | CC(C1=CC(=C(C=C1)OC)OC)O |

| InChI | InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3 |

| InChIKey | RTWOAVKBRMACKZ-UHFFFAOYSA-N |

Table 3: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The presence of a hydroxyl group allows for some hydrogen bonding with water, but the aromatic ring and methoxy groups impart significant nonpolar character. |

| Ethanol, Methanol | Soluble | "Like dissolves like"; the molecule shares structural similarities with these polar protic solvents. |

| DMSO, DMF | Soluble | These are polar aprotic solvents capable of dissolving a wide range of organic compounds. |

| Chloroform, Dichloromethane | Soluble | The molecule has sufficient nonpolar character to dissolve in these chlorinated solvents. |

| Hexane | Sparingly soluble | The polarity from the hydroxyl and methoxy groups will limit solubility in highly nonpolar solvents like hexane. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for this compound provides detailed structural information. The assigned chemical shifts from the Biological Magnetic Resonance Bank (BMRB) entry bmse010004 are presented below.[3]

Table 4: ¹H and ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH(OH)- | 4.84 (quartet) | 70.4 |

| -CH₃ (ethanol) | 1.46 (doublet) | 25.1 |

| Ar-H | 6.8-6.9 (multiplet) | 109.2, 110.9, 118.1 |

| Ar-C (quaternary) | - | 138.2, 148.5, 149.0 |

| -OCH₃ | 3.87 (singlet), 3.88 (singlet) | 55.8, 55.9 |

Infrared (IR) Spectroscopy

Table 5: Predicted FT-IR Absorption Peaks for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad |

| Alkane | C-H stretch | 3000 - 2850 | Medium-Strong |

| Aromatic | C-H stretch | 3100 - 3000 | Medium |

| Aromatic | C=C stretch | 1600 - 1450 | Medium |

| Alcohol | C-O stretch | 1260 - 1050 | Strong |

| Ether | C-O stretch | 1300 - 1000 | Strong |

Experimental Protocols

Two primary methods for the synthesis of this compound have been documented.

Synthesis via Catalytic Hydrogenation of 3,4-Dimethoxyacetophenone

This method involves the reduction of the ketone functionality of 3,4-dimethoxyacetophenone.

-

Reactants: 3,4-Dimethoxyacetophenone

-

Catalyst: Raney-nickel

-

Solvent: Water

-

Temperature: 70-85°C

-

Pressure: 8-10 bar of Hydrogen

-

Procedure:

-

In a hydrogenation vessel, 3,4-dimethoxyacetophenone is combined with a slurry of finely-powdered Raney-nickel catalyst in water.

-

The reactor is flushed with nitrogen and then with hydrogen.

-

The mixture is stirred intensively under 8-10 bar of hydrogen pressure at a temperature of 70-85°C.

-

The reaction is monitored by hydrogen consumption and typically proceeds for several hours.

-

Upon completion, the catalyst is filtered off, and the product is isolated from the aqueous solution.

-

Synthesis via Grignard Reaction of 3,4-Dimethoxybenzaldehyde

This alternative synthesis route utilizes a Grignard reagent to form the carbon-carbon bond.

-

Reactants: 3,4-Dimethoxybenzaldehyde (Veratraldehyde), Methylmagnesium iodide

-

Solvent: Anhydrous ether (typically diethyl ether or THF)

-

Procedure:

-

A solution of 3,4-dimethoxybenzaldehyde in an anhydrous ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of methylmagnesium iodide in the same solvent is added dropwise to the aldehyde solution, typically at a reduced temperature (e.g., 0°C) to control the exothermic reaction.

-

The reaction mixture is stirred for a period to ensure complete reaction.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.

-

Biological Activity and Signaling Pathways (Hypothetical)

As of the date of this document, there is no specific published research detailing the biological activity or signaling pathway engagement of this compound. However, based on the well-documented activities of structurally similar phenolic and polyphenolic compounds, a plausible hypothesis is that this molecule may exhibit antioxidant and anti-inflammatory properties.

Many phenolic compounds exert their effects by modulating key signaling pathways involved in cellular stress and inflammation. A hypothetical pathway is presented below, suggesting potential mechanisms of action for this compound.

Proposed Antioxidant and Anti-inflammatory Signaling Pathway

It is hypothesized that this compound could potentially:

-

Scavenge Reactive Oxygen Species (ROS): Directly neutralize free radicals due to the electron-donating nature of the hydroxyl and methoxy groups on the aromatic ring.

-

Modulate Nrf2 Signaling: Activate the Nrf2 transcription factor, leading to the upregulation of antioxidant response element (ARE)-driven genes, which encode for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

Inhibit NF-κB Signaling: Suppress the activation of the NF-κB pathway, a key regulator of inflammation. This could occur through the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Disclaimer: The biological activities and signaling pathways described above are hypothetical and based on the known properties of structurally related compounds. Further experimental validation is required to confirm these potential effects for this compound.

Conclusion

This compound is a well-characterized compound with established synthetic routes and detailed spectroscopic data. While its biological activities remain to be elucidated, its structural features suggest potential for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and potential biological properties of this molecule.

References

1-(3,4-Dimethoxyphenyl)ethanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethoxyphenyl)ethanol is an aromatic alcohol that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a dimethoxyphenyl group, makes it a precursor for a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a building block in the development of new chemical entities. While its direct biological activity is not extensively documented in publicly available literature, its utility as a synthetic precursor is well-established.

Chemical Properties and Data

This compound is a member of the benzyl alcohol class, characterized by a phenylethan-1-ol core substituted with two methoxy groups at the 3 and 4 positions of the phenyl ring.[1]

| Property | Value | Reference |

| CAS Number | 5653-65-6 | [2] |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Synonyms | 1-(3,4-dimethoxyphenyl)ethan-1-ol, α-methylveratryl alcohol | [3][4] |

| Appearance | Data not available | |

| Solubility | Soluble in organic solvents | [5] |

Synthesis of this compound

The primary and well-documented method for the synthesis of this compound is the reduction of 3',4'-dimethoxyacetophenone.[3][4] This transformation can be achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a scalable, heterogeneous catalytic hydrogenation process for the preparation of this compound.[4]

Materials:

-

3',4'-Dimethoxyacetophenone

-

Raney-nickel catalyst

-

Water (as solvent)

-

Hydrogen gas

-

Nitrogen gas (for flushing)

Equipment:

-

Hydrogenation vessel equipped with heating/cooling coil, stirrer, manometer, and thermometer.

Procedure:

-

Charge the hydrogenation vessel with 3',4'-dimethoxyacetophenone and a slurry of finely-powdered Raney-nickel catalyst in water.

-

Fill the reactor with additional water to the desired volume.

-

Flush the reactor first with nitrogen gas and then with hydrogen gas to create an inert atmosphere.

-

Under intensive stirring, heat the mixture to a temperature of 70-85°C.

-

Pressurize the vessel with hydrogen gas to 8-10 bar.

-

Maintain the reaction under these conditions for approximately 7 hours, or until hydrogen consumption ceases.

-

After the reaction is complete, cool the vessel and vent the excess hydrogen pressure.

-

The resulting mixture contains this compound, which can be isolated and purified using standard laboratory techniques.

Quantitative Data for Synthesis:

| Reactant | Catalyst | Solvent | Temperature | Pressure | Time |

| 3',4'-Dimethoxyacetophenone | Raney-nickel | Water | 70-85°C | 8-10 bar | ~7 h |

Applications in Synthesis and Drug Development

The primary utility of this compound in the fields of research and drug development lies in its role as a chemical intermediate. The dimethoxyphenyl moiety is a common structural feature in a variety of biologically active compounds.

Precursor for Bioactive Molecules

This compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a key intermediate in the preparation of certain insecticide synergists.[3][4] While direct pharmacological data on this compound is scarce, its structural analogs and derivatives are subjects of research. For example, compounds containing the 3,4-dimethoxyphenyl group are explored for their potential anti-inflammatory and analgesic properties.[5]

The logical workflow for the utilization of this compound in further synthesis is depicted below.

Caption: Synthetic utility of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the scientific literature detailing the biological activity or the influence on signaling pathways of this compound itself. Research has been conducted on the general effects of ethanol on various cellular signaling cascades, but these findings are not directly applicable to this specific, more complex molecule.

The following diagram illustrates a generalized workflow for assessing the biological activity of a chemical compound, a process that this compound could undergo in future research.

Caption: General workflow for biological activity screening.

Conclusion

This compound is a well-characterized chemical compound with an established synthetic protocol. Its primary significance for researchers, scientists, and drug development professionals is its role as a versatile intermediate for the synthesis of more complex molecules, including those with potential biological activities. Future research is required to elucidate any intrinsic pharmacological properties of this compound and its potential effects on cellular signaling pathways.

References

- 1. This compound | C10H14O3 | CID 436438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. WO1999006343A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. EP1000005B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

A Technical Guide to the Solubility of 1-(3,4-Dimethoxyphenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3,4-Dimethoxyphenyl)ethanol. Due to a lack of publicly available quantitative solubility data, this document focuses on the fundamental principles governing its solubility, its known physical properties, and a detailed experimental protocol for determining its solubility in various organic solvents. This information is critical for applications in chemical synthesis, formulation development, and purification processes.

Core Compound Properties

A foundational understanding of the physical properties of this compound is essential for predicting its behavior in different solvent systems. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Boiling Point | 284.7 ± 35.0 °C at 760 mmHg[1] |

| Density | 1.1 ± 0.1 g/cm³[1] |

Qualitative Solubility Analysis

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like". This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[2][3] The molecular structure of this compound, featuring a moderately polar hydroxyl group and two methoxy groups on an aromatic ring, suggests a nuanced solubility profile.

The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which generally enhances solubility in polar protic solvents like alcohols (e.g., methanol, ethanol). The aromatic ring and the ethyl chain contribute to its non-polar character, suggesting solubility in less polar solvents. The two methoxy (-OCH₃) groups add to the molecule's polarity and can act as hydrogen bond acceptors.

Based on its structure, this compound is expected to exhibit good solubility in a range of organic solvents, from moderately polar to some less polar ones. It is anticipated to be more soluble in polar protic and aprotic solvents such as alcohols, acetone, and ethyl acetate, and likely less soluble in highly non-polar solvents like hexanes.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent.

Experimental Protocol

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the original concentration of the saturated solution.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Experimental Solubility Determination.

References

Spectroscopic Profile of 1-(3,4-Dimethoxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3,4-Dimethoxyphenyl)ethanol, a key chemical intermediate. This document is intended to be a core resource for researchers and professionals involved in chemical synthesis, drug development, and quality control, offering a centralized repository of its spectral characteristics.

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.79-6.93 | m | - | 3H | Ar-H |

| 4.83 | q | 6.4 | 1H | CH-OH |

| 3.88 | s | - | 3H | OCH₃ |

| 3.86 | s | - | 3H | OCH₃ |

| 2.08 | s | - | 1H | OH |

| 1.47 | d | 6.4 | 3H | CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.0 | Ar-C (C-4) |

| 148.28 | Ar-C (C-3) |

| 138.57 | Ar-C (C-1) |

| 117.48 | Ar-CH (C-6) |

| 110.98 | Ar-CH (C-5) |

| 108.65 | Ar-CH (C-2) |

| 70.10 | CH-OH |

| 55.89 | OCH₃ |

| 55.79 | OCH₃ |

| 25.05 | CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl and ether functional groups, as well as the aromatic ring.

Table 3: IR Spectroscopic Data for this compound [1][2]

| Wavenumber (cm⁻¹) | Description of Absorption |

| 3312 | O-H stretch (alcohol) |

| 3056, 3006 | C-H stretch (aromatic) |

| 2966, 2926, 2880, 2844 | C-H stretch (aliphatic) |

| 1608, 1594, 1522 | C=C stretch (aromatic ring) |

| 1467 | C-H bend (aliphatic) |

| 1261, 1237 | C-O stretch (aryl ether) |

| 1162, 1140 | C-O stretch (aryl ether) |

| 1091, 1075, 1028 | C-O stretch (alcohol) |

| 861, 814 | C-H out-of-plane bend (aromatic) |

Sample Preparation: KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The following is a predicted mass spectrum.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 151 | [M - OCH₃]⁺ or [M - CH₃ - O]⁺ |

| 139 | [M - C₂H₅O]⁺ |

Experimental Protocols

The following sections provide generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Spectra are typically acquired with a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired with proton decoupling. A 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are commonly used. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder of the instrument. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The detector records the abundance of each ion.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Biological Activities of 1-(3,4-Dimethoxyphenyl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1-(3,4-dimethoxyphenyl)ethanol scaffold and its derivatives represent a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of their reported pharmacological effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Anti-inflammatory Activity

Derivatives of this compound have demonstrated significant anti-inflammatory properties in various in vivo and in vitro models.

Quantitative Data for Anti-inflammatory Activity

A notable derivative, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), has shown potent anti-inflammatory effects.[1]

| Compound | Assay | Model | IC50 Value | Reference Compound | IC50 of Reference |

| DMPBD | Ear Edema | Ethyl phenylpropiolate (EPP)-induced | 21 nmol/ear | Oxyphenbutazone | 136 nmol/ear |

| DMPBD | Ear Edema | Arachidonic acid (AA)-induced | 60 nmol/ear | Phenidone | 2520 nmol/ear |

| DMPBD | Ear Edema | 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced | 660 pmol/ear | Diclofenac | 7200 pmol/ear |

| DMPBD | Paw Edema | Carrageenan-induced | 22 µmol/paw (at 3h) | Diclofenac | - |

| DMPBD | Platelet Aggregation | Collagen-induced | 0.35 mM | Aspirin | 0.43 mM |

| DMPBD | Platelet Aggregation | ADP-induced | 4.85 mM | Aspirin | 3.98 mM |

| DMPBD | Platelet Aggregation | AA-induced | 0.94 mM | Aspirin | 0.13 mM |

| DMPBD | Platelet Aggregation | PAF-induced | 1.14 mM | Aspirin | 6.96 mM |

Another related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, has also been shown to inhibit carrageenan-induced rat paw edema by 83.9% at a dose of 300 mg/kg.[2] It also exerts marked inhibition on exudate formation, leukocyte accumulation, and prostaglandin biosynthesis in carrageenan-induced rat pleurisy.[3]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This widely used model assesses the anti-inflammatory activity of compounds in vivo.[4][5]

-

Animal Model: Male Sprague-Dawley rats or Wistar rats are typically used.[6][7]

-

Induction of Edema: A subplantar injection of 100 µL of 1% (w/v) carrageenan solution in saline is administered into the right hind paw of the rats.[4][8]

-

Test Compound Administration: The test compound (e.g., DMPBD dissolved in acetone) is administered, often intraperitoneally or topically, 30 minutes to one hour before the carrageenan injection.[4][5]

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan treatment. The percentage inhibition of edema by the test compound is calculated relative to the control group.

Logical Workflow for Anti-inflammatory Screening

Caption: Workflow for in vivo and in vitro anti-inflammatory screening.

Anticancer and Cytotoxic Activity

Several derivatives containing the dimethoxyphenyl or trimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activities, showing promising results against various cancer cell lines.

Quantitative Data for Anticancer Activity

| Compound Class/Derivative | Cell Line(s) | Activity Type | IC50 / GI50 Value |

| Trimethoxyphenyl-based analogues (9, 10, 11) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 1.38 to 3.21 µM[9] |

| 1-(3,4,5-Trimethoxyphenyl)-2-nitro-ethylene (TMPN) | Murine and Human Cancer Cell Lines | Cytotoxicity | 1-4 µg/mL[10] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10 | Antiproliferative | 0.57 to 6.30 µM[11] |

| Imidazo[1,2-a]quinoxaline analogues (5a, 5l) | A549 (Lung Cancer) | Cytotoxicity | 5a: 3.53 µM, 5l: 1.34 µM[12] |

| 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | Cytotoxicity | 6.6 µM[13] |

Additionally, 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters have demonstrated remarkable chemoreversal activity in multi-drug resistant human nasopharyngeal carcinoma (KB) cells when combined with anticancer drugs like paclitaxel, vincristine, and doxorubicin.[14] The bis-trimethoxybenzoyl derivative was found to be 340-fold more active than verapamil when used with vincristine.[14]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours or until a confluent monolayer is achieved.[17]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[17]

-

MTT Addition: After the incubation period, remove the medium and add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[15][17]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere (e.g., 5-6.5% CO2).[15][17]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and the IC50 value of the compound.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.[18][19]

-

Reaction Setup: In a 96-well plate, add purified tubulin (e.g., from porcine brain at 2 mg/mL) in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[18][20]

-

Initiation of Polymerization: Add GTP (1 mM) and a polymerization enhancer like glycerol (10%) to initiate tubulin polymerization.[18][20]

-

Compound Addition: Add the test compound at various concentrations.

-

Monitoring Polymerization:

-

Data Analysis: Plot the absorbance or fluorescence against time to generate polymerization curves. The effect of the inhibitor is quantified by measuring changes in the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.[19]

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Inhibition of tubulin polymerization by derivatives, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole containing a 5-(3,4-dimethoxyphenyl) group have been investigated for their antimicrobial properties.

Quantitative Data for Antimicrobial Activity

| Compound Class/Derivative | Bacterial Strain | Activity | Reference |

| N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | S. aureus, B. subtilis, M. luteus (Gram-positive) | Comparable or higher than gentamicin and ampicillin | [21] |

| N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | P. aeruginosa, E. coli (Gram-negative) | Comparable or higher than gentamicin and ampicillin | [21] |

| N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamide (OZE-II) | S. aureus strains | MIC: 4-16 µg/mL | [22] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound core structure and its derivatives are a versatile scaffold for the development of new therapeutic agents. The presented data highlights their potential as anti-inflammatory, anticancer, and antimicrobial agents. Further research, including lead optimization and detailed mechanistic studies, is warranted to fully explore the therapeutic potential of this class of compounds. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of these promising molecules.

References

- 1. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. protocols.io [protocols.io]

- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benthamopen.com [benthamopen.com]

- 21. mdpi.com [mdpi.com]

- 22. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

α-Methylveratryl Alcohol: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth overview of α-methylveratryl alcohol, also known by its systematic name, 1-(3,4-dimethoxyphenyl)ethanol. While not a compound with a storied history of discovery as a natural product, its significance lies in its role as a versatile synthetic intermediate in the chemical and pharmaceutical industries. This document consolidates available data on its synthesis, chemical and physical properties, and its applications in the preparation of various value-added chemicals. Detailed experimental protocols for its synthesis are provided, alongside quantitative data presented in a clear, tabular format for ease of reference by researchers, scientists, and professionals in drug development.

Introduction

α-Methylveratryl alcohol (this compound) is a secondary benzylic alcohol characterized by a veratryl (3,4-dimethoxybenzyl) backbone with a methyl group on the alpha carbon. Its structural features make it a valuable precursor in organic synthesis. This guide aims to be a comprehensive resource, detailing its chemical identity, synthesis, and known applications.

History and Discovery

The history of α-methylveratryl alcohol is intrinsically linked to the advancement of organic synthesis rather than a singular moment of discovery. It is primarily recognized as a synthetic compound, with its earliest mentions in chemical literature appearing in the context of synthetic methodologies. Patent documents confirm that "α-methylveratryl alcohol" is a common name for this compound[1][2]. Its utility as a starting material for various important compounds has driven the development of efficient and scalable synthetic routes[1][2].

Chemical and Physical Properties

A summary of the key chemical and physical properties of α-methylveratryl alcohol is presented in Table 1. This data has been compiled from various chemical databases and supplier specifications.

Table 1: Physicochemical Properties of α-Methylveratryl Alcohol

| Property | Value | Source |

| Systematic Name | This compound | [3][4] |

| Synonyms | α-Methylveratryl alcohol | [1][2] |

| CAS Number | 5653-65-6 | [3][5][6] |

| Molecular Formula | C₁₀H₁₄O₃ | [3][5] |

| Molecular Weight | 182.22 g/mol | [3] |

| Appearance | Yellow viscous oil or white crystalline solid | [2] |

| Melting Point | 34-35 °C | [2] |

| Boiling Point | 284.7 ± 35.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Refractive Index (n²⁵_D) | 1.5385 | [1] |

| Solubility | Slightly soluble in water | [7] |

Synthesis of α-Methylveratryl Alcohol

The synthesis of α-methylveratryl alcohol is most commonly achieved through two primary routes: the reduction of a ketone or a Grignard reaction with an aldehyde.

Reduction of 3,4-Dimethoxyacetophenone

This is a widely used and scalable method for the preparation of α-methylveratryl alcohol. The carbonyl group of 3,4-dimethoxyacetophenone (also known as acetoveratrone) is reduced to a hydroxyl group.

A preferred industrial method involves the catalytic hydrogenation of 3,4-dimethoxyacetophenone in the presence of a Raney nickel catalyst[1][2]. This process is efficient and provides high yields.

Table 2: Reaction Parameters for Catalytic Hydrogenation

| Parameter | Value | Reference |

| Starting Material | 3,4-Dimethoxyacetophenone | [1] |

| Catalyst | Raney Nickel | [1][2] |

| Solvent | Water | [1][8] |

| Temperature | 70-85 °C | [1][8] |

| Pressure | 8-10 bar (Hydrogen) | [1][8] |

| Reaction Time | 3.5 - 7 hours | [1][8] |

| Yield | >98% | [1] |

The following protocol is adapted from a patented industrial process[1][8].

-

Reactor Setup: A 10-liter hydrogenation vessel equipped with an internal heating/cooling coil, stirrer, manometer, and thermometer is charged with 3.5 kg (19.4 mol) of 3,4-dimethoxyacetophenone.

-

Catalyst Addition: A slurry of 0.26 kg of finely-powdered Raney nickel catalyst (pH 8-9) is washed with 1 kg of water and added to the reactor.

-

Solvent Addition: 3.5 kg of water is added to the reactor.

-

Inerting and Hydrogenation: The reactor is first flushed with nitrogen and then with hydrogen.

-

Reaction Conditions: The mixture is heated to 70-85 °C and pressurized with hydrogen to 8-10 bar while stirring vigorously (approximately 1420 rpm).

-

Reaction Monitoring: The reaction is monitored by the cessation of hydrogen consumption, which typically occurs after 7 hours.

-

Post-Reaction: After hydrogen uptake stops, the reaction is allowed to continue for an additional 30 minutes before cooling.

-

Work-up: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure (20 torr) at a bath temperature of 40-50 °C.

-

Product: The final product is obtained as a yellow, viscous oil with a yield of approximately 98.5%.

Other reducing agents have also been reported for this transformation, including:

Grignard Reaction

An alternative synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with a methylmagnesium halide (e.g., methylmagnesium iodide)[1][2]. This method is a classic approach for forming carbon-carbon bonds and introducing the α-methyl group.

Reactions and Applications

The primary utility of α-methylveratryl alcohol is as a chemical intermediate. Its hydroxyl group can be further functionalized or eliminated to introduce the 1-(3,4-dimethoxyphenyl)ethyl moiety into larger molecules.

Dehydration

α-Methylveratryl alcohol can undergo dehydration to form the corresponding styrene derivative, 3,4-dimethoxystyrene[1][2]. This reaction is typically acid-catalyzed.

Intermediate in Multi-step Syntheses

-

Insecticide Synergists: It is a key starting material for the preparation of certain insecticide synergists[1][2].

-

Pharmaceutical Scaffolds: It serves as a precursor in the synthesis of more complex molecules with potential biological activity. For example, it is an intermediate in the synthesis of pyrazoline benzenesulfonamide derivatives, which have been investigated as potential anticancer agents[9].

Biological Activity

There is limited direct information on the biological activity of α-methylveratryl alcohol itself. Its significance in the context of drug development and life sciences is primarily as a building block for larger, more complex molecules that may exhibit biological effects. For instance, derivatives of this alcohol are being explored for their potential as anticancer agents[9].

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation[3].

-

H319: Causes serious eye irritation[3].

-

H335: May cause respiratory irritation[3].

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Conclusion

α-Methylveratryl alcohol (this compound) is a synthetically important secondary alcohol. While it does not have a notable history of discovery as a natural product, its value as a versatile intermediate in the chemical and pharmaceutical industries is well-established. Efficient and high-yielding synthetic methods, particularly the catalytic hydrogenation of 3,4-dimethoxyacetophenone, make it readily accessible for use in the synthesis of a range of more complex molecules, including potential therapeutic agents and agrochemicals. This guide has provided a consolidated resource of its properties, synthesis, and applications to aid researchers in their work with this compound.

References

- 1. EP1000005B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. WO1999006343A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. This compound | C10H14O3 | CID 436438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CAS#:5653-65-6 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [foodb.ca]

- 8. benchchem.com [benchchem.com]

- 9. dovepress.com [dovepress.com]

An In-depth Technical Guide to Structural Analogs and Derivatives of 1-(3,4-Dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of 1-(3,4-dimethoxyphenyl)ethanol. This core structure, characterized by a dimethoxyphenyl ring attached to an ethanol moiety, serves as a versatile scaffold for the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and drug development efforts.

Core Structure and Rationale for Derivatization

This compound, also known as α-methylveratryl alcohol, possesses a privileged structure in medicinal chemistry. The 3,4-dimethoxy substitution pattern is a common feature in many biologically active natural products and synthetic compounds. Derivatization of this core scaffold allows for the exploration of a wide chemical space, leading to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Modifications typically focus on the hydroxyl group, the ethyl chain, and the aromatic ring to modulate the compound's interaction with biological targets.

Synthesis of this compound

The parent compound, this compound, can be synthesized through two primary methods. The first involves the Grignard reaction of 3,4-dimethoxybenzaldehyde with methylmagnesium iodide. The second, and more common, method is the reduction of 3',4'-dimethoxyacetophenone (acetoveratrone)[1]. A scalable and efficient industrial process for this reduction utilizes catalytic hydrogenation with a Raney-nickel catalyst in an aqueous medium[1][2].

Structural Analogs and Derivatives: Synthesis and Biological Activities

A diverse range of structural analogs and derivatives have been synthesized from this compound and its precursors, demonstrating significant potential in oncology and inflammatory diseases.

Chalcone Derivatives

Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are prominent derivatives. They are typically synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.

Several chalcone analogs incorporating the 3,4-dimethoxyphenyl moiety have exhibited potent anticancer activity. Their primary mechanism of action often involves the inhibition of tubulin polymerization, a critical process for cell division.

Table 1: Anticancer Activity of Chalcone Derivatives

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 3h | (E)-3-(3,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | RAW264.7 | - | [3] |

| 3l | (E)-1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | RAW264.7 | - | [3] |

Note: Specific IC50 values for anticancer activity were not provided in the cited source for these specific compounds, but their anti-inflammatory activity suggests potential for further investigation.

Chalcone derivatives with the 3,4-dimethoxyphenyl scaffold have demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways. For instance, compounds 3h and 3l have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the NF-κB and JNK signaling pathways[3][4].

Table 2: Anti-inflammatory Activity of Chalcone Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| 3h | NO Production | RAW264.7 | - | [3] |

| 3l | NO Production | RAW264.7 | - | [3] |

| 3b | LTB4 Release | Human Neutrophils | - | [5] |

Note: While inhibitory effects were demonstrated, specific IC50 values were not always provided in the source material.

Pyridine and Indole Derivatives as Tubulin Polymerization Inhibitors

By incorporating the 3,4,5-trimethoxyphenyl group, a close analog to the 3,4-dimethoxyphenyl moiety, into pyridine and indole scaffolds, potent tubulin polymerization inhibitors have been developed. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[6][7][8].

Table 3: Anticancer Activity of Pyridine and Indole Derivatives

| Compound ID | Structure Description | Cell Line | IC50 (nM) | Reference |

| 9p | 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine | HeLa | Potent Activity | [6][7] |

| 9p | 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine | MCF-7 | Potent Activity | [6][7] |

| 9p | 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine | A549 | Potent Activity | [6][7] |

| 3g | 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 | - | [8] |

Note: The references indicate potent activity but do not always provide specific IC50 values in the abstracts.

Triazole Derivatives

The addition of a triazole ring to the core structure has been explored for various therapeutic applications. For instance, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one has been synthesized and is under investigation for its potential biological activities[9]. Another class of triazole derivatives, 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles, has shown potent antimitotic and antivascular activity[10].

Table 4: Anticancer Activity of Triazole Derivatives

| Compound ID | Structure Description | Cell Line | IC50 (nM) | Reference |

| 3c | 1-(3′,4′,5′-Trimethoxybenzoyl)-3-(p-methylphenylamino)-5-amino-1,2,4-triazole | Various | 0.21–3.2 | [10] |

| 3e | 1-(3′,4′,5′-Trimethoxybenzoyl)-3-(m,p-dimethylphenylamino)-5-amino-1,2,4-triazole | Various | 0.4–4.0 | [10] |

| 3f | 1-(3′,4′,5′-Trimethoxybenzoyl)-3-(p-ethylphenylamino)-5-amino-1,2,4-triazole | Various | 0.21–6.0 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.

Synthesis of Chalcone Derivatives (General Procedure)

This protocol is adapted from the synthesis of (E)-1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one[3].

-

Reaction Setup: In a suitable reaction vessel, dissolve 3',4'-dimethoxyacetophenone (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound interferes with the assembly of microtubules.

-

Reaction Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer.

-

Compound Addition: Add various concentrations of the test compound or a known tubulin inhibitor (e.g., colchicine) to the reaction mixture.

-

Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

-

Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model for evaluating the anti-inflammatory activity of novel compounds.

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through the modulation of specific intracellular signaling pathways.

Inhibition of Tubulin Polymerization and Induction of Apoptosis

Many of the potent anticancer derivatives of this compound, particularly those containing a trimethoxyphenyl moiety, function as tubulin polymerization inhibitors[11]. By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately triggering apoptosis (programmed cell death)[6][8].

Caption: Tubulin polymerization inhibition pathway.

Anti-inflammatory Signaling: NF-κB and JNK Pathway Inhibition

The anti-inflammatory effects of certain chalcone derivatives are attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of genes encoding inflammatory proteins such as iNOS and COX-2. By inhibiting the activation of NF-κB and JNK, these chalcone analogs effectively reduce the expression of these pro-inflammatory enzymes[3][4].

Caption: Inhibition of NF-κB and JNK inflammatory pathways.

Synthetic Workflow for Anticancer Derivatives

The general workflow for the discovery and development of anticancer derivatives of this compound involves several key stages, from initial synthesis to biological evaluation.

Caption: General synthetic and evaluation workflow.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of novel therapeutic agents with significant anticancer and anti-inflammatory activities. The derivatives, particularly chalcones, pyridines, and indoles, have demonstrated potent biological effects through well-defined mechanisms of action, including tubulin polymerization inhibition and modulation of key inflammatory signaling pathways.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to further optimize potency and selectivity.

-

Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative and infectious diseases.

-

Pharmacokinetic Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

Combination Therapies: Evaluating the synergistic effects of these novel compounds with existing therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapies based on the this compound core.

References